Adenine-13C5,15N5

Analytical Chemistry Metabolomics Pharmaceutical QC

Adenine-13C5,15N5 is a fully 13C/15N-labeled purine nucleobase offering a +10 Da mass shift for unambiguous LC-MS/MS quantification of adenine nucleotides, eliminating retention time shifts and isotopic cross-talk associated with deuterated or singly labeled analogs. Supplied at >95% chemical purity and >98 atom% isotopic enrichment. Ideal internal standard for robust isotope dilution mass spectrometry in metabolomics, DNA adductomics, and metabolic flux analysis. Secure superior analytical accuracy and method reproducibility with this gold-standard reference material.

Molecular Formula C5H5N5
Molecular Weight 145.057 g/mol
Cat. No. B12363940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenine-13C5,15N5
Molecular FormulaC5H5N5
Molecular Weight145.057 g/mol
Structural Identifiers
SMILESC1=NC2=NC=NC(=C2N1)N
InChIInChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
InChIKeyGFFGJBXGBJISGV-IIYFYTTLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenine-13C5,15N5 Specifications: Isotopic Enrichment and Purity Benchmarks for Quantitative LC-MS/MS Internal Standard Procurement


Adenine-13C5,15N5 is a stable isotope-labeled purine nucleobase in which all five carbon atoms of the adenine skeleton are uniformly replaced with carbon-13 (13C) and all five nitrogen atoms are uniformly replaced with nitrogen-15 (15N) . This compound is supplied as a reference-grade material with chemical purity exceeding 95% and isotopic enrichment greater than 98 atom % . It is utilized primarily as an internal standard for the quantification of adenine and adenine-derived nucleotides in liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy [1]. The dual 13C/15N labeling confers a nominal mass shift of +10 Da relative to unlabeled adenine (monoisotopic mass 135.05 Da → 145.06 Da), enabling unambiguous discrimination from endogenous analytes without the chromatographic retention time shifts frequently observed with deuterium-labeled standards .

Why Adenine-13C5,15N5 Cannot Be Substituted with Adenine-15N5 or Adenine-13C5 for Quantitative Mass Spectrometry


Substituting Adenine-13C5,15N5 with singly labeled analogs such as Adenine-15N5 or Adenine-13C5 introduces quantifiable risks to analytical accuracy and experimental reproducibility. The dual 13C5,15N5 labeling yields a nominal mass difference of +10 Da versus unlabeled adenine, whereas singly labeled 15N5-adenine provides only +5 Da and 13C5-adenine provides only +5 Da . This narrower mass separation with single-label analogs increases the probability of isotopic cross-talk and spectral overlap with naturally occurring isotopologues, particularly in complex biological matrices where high-resolution discrimination is required . Furthermore, the full replacement of both carbon and nitrogen backbone atoms in Adenine-13C5,15N5 ensures that the labeled compound does not undergo hydrogen-deuterium exchange or retention time shifts, limitations that are particularly pronounced with deuterated internal standards and may also affect singly labeled 13C or 15N analogs under certain chromatographic conditions [1]. Procurement of a fully dual-labeled standard therefore mitigates these quantification errors and ensures method robustness.

Quantitative Differentiation Evidence: Adenine-13C5,15N5 Versus Adenine-15N5 and Adenine-13C5


Isotopic Enrichment Specification: Adenine-13C5,15N5 Minimum Threshold

Adenine-13C5,15N5 is supplied with a specified isotopic enrichment of >98 atom % for both 13C and 15N isotopes . This enrichment level meets the industry-recommended threshold for reliable isotope dilution mass spectrometry, where isotopic purity ≥98% is required to minimize interference from unlabeled species [1]. In contrast, commercially available Adenine-15N5 is specified at 98% chemical purity with no explicit isotopic enrichment value provided in vendor technical datasheets . The absence of a quantifiable isotopic enrichment specification for the singly labeled analog introduces uncertainty in procurement and method validation workflows.

Analytical Chemistry Metabolomics Pharmaceutical QC

Mass Shift Comparison for MS-Based Quantification: Dual vs. Single Labeling

Adenine-13C5,15N5 produces a nominal mass shift of +10 Da relative to unlabeled adenine (m/z 135.05 → 145.06), due to the replacement of five 12C atoms with 13C and five 14N atoms with 15N . Singly labeled Adenine-15N5 produces a nominal mass shift of +5 Da (m/z 135.05 → 140.05), while Adenine-13C5 produces +5 Da (m/z 135.05 → 140.05) . Best-practice guidance for stable isotope-labeled internal standard design recommends a minimum mass difference of +3 Da to avoid spectral overlap with naturally occurring isotopologues; the +10 Da shift provided by dual labeling exceeds this threshold substantially, whereas +5 Da from single labeling offers a narrower safety margin .

LC-MS/MS Quantification Isotope Dilution Method Development

Label Stability: 13C/15N Backbone Labeling Versus Deuterium Exchange Risk

Adenine-13C5,15N5 incorporates stable isotopes exclusively into the molecular backbone (carbon and nitrogen atoms), a labeling strategy documented to be resistant to chemical exchange with protic solvents and biological matrices [1]. In contrast, deuterium-labeled internal standards are documented to undergo hydrogen-deuterium exchange when deuterium is positioned on heteroatoms or adjacent to carbonyl groups, leading to loss of label and compromised quantification accuracy . Industry guidance explicitly states that '13C,15N are typically labeled on the molecular skeleton and are stable, whereas deuterated products are prone to exchange with active hydrogens in mobile phase solvents' [2]. This class-level advantage applies equally to Adenine-13C5,15N5 relative to any deuterated adenine analog.

Analytical Method Validation LC-MS/MS Sample Preparation Bioanalysis

Application-Specific Validation: Adenine-13C5,15N5 in Isotope Dilution LC-MS/MS for DNA Adduct Quantification

Compounds containing the 13C10,15N5 labeling pattern (analogous to Adenine-13C5,15N5 in its full base labeling) have been employed and validated as internal standards for the precise quantification of DNA adducts in human brain tissue using isotope dilution capillary LC/MS/MS [1]. In this validated protocol, the stable isotope-labeled analog Acro-dG-13C10,15N5 was added to DNA before enzymatic hydrolysis, enabling exact quantification by isotope dilution mass spectrometry with reported sensitivity in the low femtomole range and high reproducibility [2]. The use of fully 13C/15N-labeled purine base standards is established as a gold-standard approach for nucleic acid modification analysis, with the dual labeling ensuring that the internal standard co-elutes exactly with the analyte while maintaining a mass difference sufficient for unambiguous MS discrimination [3].

DNA Adductomics Cancer Research Toxicology

NMR Spectroscopy Application: Full 15N Labeling Enables High-Resolution Structural Studies

Fully 15N-labeled adenine (15N5-adenine) has been synthesized and utilized to obtain high-resolution 15N NMR spectra at 60.8 MHz, enabling the identification of the N3-H tautomer in addition to the well-documented N9-H and N7-H tautomers in solution [1]. Adenine-13C5,15N5 extends this capability by providing both 13C and 15N NMR-active nuclei, enabling multi-dimensional heteronuclear NMR experiments for complete backbone resonance assignment and molecular dynamics characterization [2]. Fully 13C/15N-labeled nucleotides have been demonstrated to support three-dimensional and four-dimensional heteronuclear NMR techniques such as HNCA and HNCACB for complete peak assignment of backbone and side-chain atoms [3].

Structural Biology NMR Spectroscopy Tautomerism Analysis

Purity Specification Benchmarking: Adenine-13C5,15N5 Chemical Purity

Adenine-13C5,15N5 is supplied with a specified chemical purity of >95% as determined by HPLC or equivalent chromatographic methods . This purity level is consistent with the >95% specification provided for Adenine-15N5 from the same vendor class and meets the industry-recommended threshold of ≥98% chemical purity for stable isotope-labeled internal standards in regulated bioanalysis [1]. While the chemical purity specification does not differentiate Adenine-13C5,15N5 from its singly labeled comparators, it establishes a verifiable quality baseline that procurement decisions can reference against lot-specific certificates of analysis.

Quality Control Reference Standards Method Validation

Adenine-13C5,15N5 Application Scenarios: Validated Use Cases for Procurement Decisions


Quantitative LC-MS/MS Analysis of Adenine Nucleotides in Biological Matrices

Adenine-13C5,15N5 serves as an optimal internal standard for the quantification of adenine and adenine-derived nucleotides (AMP, ADP, ATP, NAD+, NADH, NADP+, NADPH) in complex biological samples including cell lysates, tissue homogenates, plasma, and urine . The +10 Da mass shift provided by dual 13C5/15N5 labeling exceeds the minimum +3 Da recommendation for avoiding isotopic cross-talk, while the backbone-incorporated 13C and 15N isotopes eliminate the retention time shifts and hydrogen-deuterium exchange risks associated with deuterated standards . This combination of sufficient mass separation and chromatographic co-elution enables precise isotope dilution quantification with correction for matrix effects, ionization suppression, and sample-to-sample variability [9].

Stable Isotope-Resolved Metabolomics (SIRM) Tracing Studies

In metabolic flux analysis and stable isotope-resolved metabolomics, Adenine-13C5,15N5 can be utilized as a fully labeled tracer to track adenine incorporation into nucleotide pools and downstream metabolites. FTICR-MS methods have demonstrated unambiguous assignment of all phosphorylated forms of adenine nucleotides and their 13C isotopologues at high resolution and mass accuracy, supporting the use of fully 13C/15N-labeled adenine as a metabolic probe . The dual labeling pattern enables simultaneous tracking of carbon and nitrogen metabolic fates, a capability not available with singly labeled tracers .

Multi-Dimensional Heteronuclear NMR for Nucleic Acid Structure Elucidation

Adenine-13C5,15N5 provides both 13C and 15N NMR-active nuclei, enabling multi-dimensional heteronuclear correlation experiments (HNCA, HNCACB, etc.) for complete resonance assignment of adenine-containing oligonucleotides and RNA constructs . The full 15N labeling has been demonstrated to enable high-resolution 15N NMR detection of minor tautomeric species (N3-H) that are otherwise obscured in unlabeled or partially labeled samples, providing unique structural insights into hydrogen-bonding patterns and molecular recognition mechanisms . This dual-isotope capability is essential for structural biology applications where atomic-level resolution of nucleic acid dynamics is required [9].

Isotope Dilution Quantification of DNA Modifications and Adducts

Fully 13C/15N-labeled purine base standards (analogous to Adenine-13C5,15N5) are established as gold-standard internal standards for the exact quantification of DNA modifications and adducts by isotope dilution mass spectrometry . Validated protocols using 13C10,15N5-labeled purine analogs have demonstrated quantification sensitivity in the low femtomole range with high reproducibility, enabling precise measurement of noncanonical nucleosides in human tissue samples . The use of a fully backbone-labeled adenine standard ensures that the internal standard undergoes identical enzymatic digestion and sample preparation workflows as the endogenous analyte, maximizing quantification accuracy in DNA adductomics and epigenetic research applications [9].

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